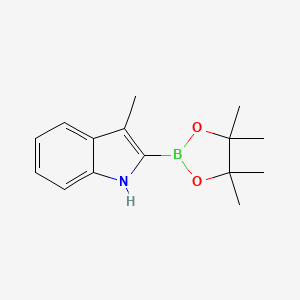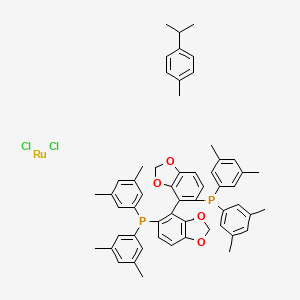 (R)-(+)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxoleruthénium(II) CAS No. 944451-31-4"
>
(R)-(+)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxoleruthénium(II) CAS No. 944451-31-4"
>
Chlorure de (R)-(+)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxoleruthénium(II)
Vue d'ensemble
Description
Chloro[(R)-(+)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole](p-cymene)ruthenium(II) Chloride is a useful research compound. Its molecular formula is C56H58Cl2O4P2Ru and its molecular weight is 1029 g/mol. The purity is usually 95%.
BenchChem offers high-quality Chloro[(R)-(+)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole](p-cymene)ruthenium(II) Chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chloro[(R)-(+)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole](p-cymene)ruthenium(II) Chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
J'ai effectué plusieurs recherches pour trouver des applications de recherche scientifique détaillées pour le composé Chlorure de ®-(+)-5,5’-bis[di(3,5-xylyl)phosphino]-4,4’-bi-1,3-benzodioxoleruthénium(II), également connu sous le nom de ®-RuCl[(p-cymene)(DM-SEGPHOS®)]Cl. Cependant, les informations disponibles ne fournissent pas une analyse complète de six à huit applications uniques avec le niveau de détail que vous avez demandé.
Analyse Biochimique
Biochemical Properties
Chloro®-(+)-5,5’-bis[di(3,5-xylyl)phosphino]-4,4’-bi-1,3-benzodioxoleruthenium(II) chloride plays a significant role in biochemical reactions, particularly in catalysis. It interacts with various enzymes and proteins, facilitating enantioselective synthesis. The compound’s interaction with biomolecules is primarily through its chiral phosphine ligand, which allows it to bind selectively to specific sites on enzymes and proteins, enhancing the efficiency and selectivity of biochemical reactions.
Cellular Effects
Chloro®-(+)-5,5’-bis[di(3,5-xylyl)phosphino]-4,4’-bi-1,3-benzodioxoleruthenium(II) chloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to modulate these processes is attributed to its interaction with key biomolecules within the cell. For instance, it can affect the activity of enzymes involved in metabolic pathways, leading to changes in cellular metabolism and gene expression.
Molecular Mechanism
The molecular mechanism of action of Chloro®-(+)-5,5’-bis[di(3,5-xylyl)phosphino]-4,4’-bi-1,3-benzodioxoleruthenium(II) chloride involves its binding interactions with biomolecules. The chiral phosphine ligand allows the compound to bind selectively to specific sites on enzymes and proteins, leading to enzyme inhibition or activation. This selective binding can result in changes in gene expression and cellular function, making it a powerful tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Chloro®-(+)-5,5’-bis[di(3,5-xylyl)phosphino]-4,4’-bi-1,3-benzodioxoleruthenium(II) chloride can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation.
Dosage Effects in Animal Models
The effects of Chloro®-(+)-5,5’-bis[di(3,5-xylyl)phosphino]-4,4’-bi-1,3-benzodioxoleruthenium(II) chloride vary with different dosages in animal models. At lower doses, the compound can effectively modulate biochemical reactions without causing adverse effects. At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in research and applications.
Metabolic Pathways
Chloro®-(+)-5,5’-bis[di(3,5-xylyl)phosphino]-4,4’-bi-1,3-benzodioxoleruthenium(II) chloride is involved in various metabolic pathways, interacting with enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism.
Transport and Distribution
The transport and distribution of Chloro®-(+)-5,5’-bis[di(3,5-xylyl)phosphino]-4,4’-bi-1,3-benzodioxoleruthenium(II) chloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and function within the cell.
Subcellular Localization
Chloro®-(+)-5,5’-bis[di(3,5-xylyl)phosphino]-4,4’-bi-1,3-benzodioxoleruthenium(II) chloride is localized to specific subcellular compartments, where it exerts its effects. Targeting signals and post-translational modifications direct the compound to these compartments, influencing its activity and function.
Propriétés
IUPAC Name |
[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;dichlororuthenium;1-methyl-4-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H44O4P2.C10H14.2ClH.Ru/c1-27-13-28(2)18-35(17-27)51(36-19-29(3)14-30(4)20-36)41-11-9-39-45(49-25-47-39)43(41)44-42(12-10-40-46(44)50-26-48-40)52(37-21-31(5)15-32(6)22-37)38-23-33(7)16-34(8)24-38;1-8(2)10-6-4-9(3)5-7-10;;;/h9-24H,25-26H2,1-8H3;4-8H,1-3H3;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNJPFQWQJQPEH-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.Cl[Ru]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H58Cl2O4P2Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1029.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944451-30-3 | |
| Record name | [1,1′-(4R)-[4,4′-Bi-1,3-benzodioxole]-5,5′-diylbis[1,1-bis(3,5-dimethylphenyl)phosphine-κP]]dichloro[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene]ruthenium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944451-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


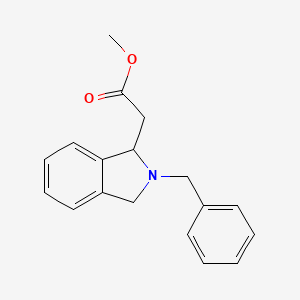
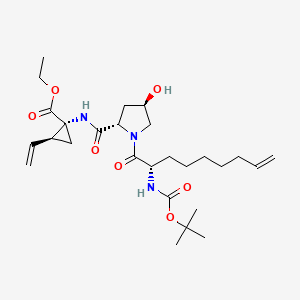
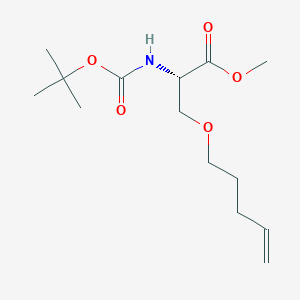


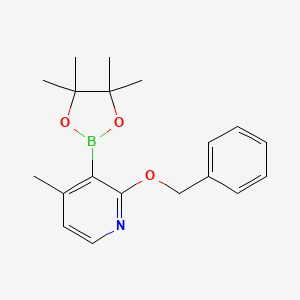
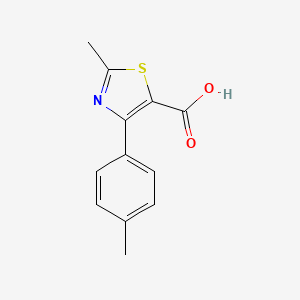



![6,6,12,12-Tetramethyl-6,12-dihydroindeno[1,2-b]fluorene](/img/structure/B1507575.png)


